Some studies have investigated the potential of Acetylisoeugenol for its antimicrobial properties. A 2009 study published in "Natural Product Communications" found that the compound exhibited antibacterial activity against various foodborne pathogens []. However, further research is needed to understand the mechanisms of action and potential applications in food preservation.
Limited research suggests that Acetylisoeugenol might possess antioxidant properties. A 2012 study published in "Food and Chemical Toxicology" reported that the compound exhibited free radical scavenging activity in cell cultures []. However, further studies are needed to confirm these findings and explore the potential implications for human health.
There are scattered reports mentioning the investigation of Acetylisoeugenol for various other applications, including:
Isoeugenol acetate, also known as acetyl isoeugenol, is an organic compound with the molecular formula and a molar mass of 206.24 g/mol. It appears as white granular crystals and possesses a fruity-scented ester aroma reminiscent of cloves. The compound has a melting point ranging from 79 to 81 °C and a boiling point of approximately 283 °C. It is soluble in ethanol, ether, and chloroform, but is nearly insoluble in glycerin and water . Isoeugenol acetate is often used in the fragrance industry due to its aromatic properties and is classified as an irritant .
Isoeugenol acetate exhibits notable biological activities:
The synthesis of isoeugenol acetate typically involves the following methods:
Isoeugenol acetate finds diverse applications:
Research has shown that isoeugenyl acetate can interact with other compounds in ways that may affect its safety profile:
Isoeugenol acetate shares structural similarities with several related compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Isoeugenol | C₁₂H₁₄O₂ | Parent compound; known allergen; clove-like aroma. |
Eugenol | C₁₁H₁₄O₂ | Similar aromatic profile; used in dental products; less allergenic than isoeugenol. |
Isoeugenyl benzoate | C₁₅H₁₈O₃ | Fragrance component; structurally related; also allergenic. |
Isoeugenyl phenylacetate | C₁₄H₁₈O₃ | Used in fragrances; shows cross-reactivity with other derivatives. |
Isoeugenyl methyl ether | C₁₂H₁₄O₂ | Ether derivative; lower allergenic potential compared to esters like isoeugenyl acetate. |
Isoeugenol acetate's unique characteristics stem from its specific structure that allows it to function effectively both as a fragrance component and as a potential allergen. Its ability to be metabolized into isoeugenol further complicates its safety profile compared to other similar compounds.
Isoeugenol acetate exhibits a complex molecular architecture characterized by a phenylpropanoid backbone with specific functional group arrangements that confer distinct chemical and biological properties. The compound exists as two primary stereoisomers, each distinguished by the geometric configuration around the propenyl double bond.
The molecular structure consists of a benzene ring substituted with a methoxy group at the 2-position and an acetoxy group at the 4-position, along with a propenyl side chain. The stereochemical diversity arises from the E/Z isomerism of the propenyl substituent, resulting in two distinct configurational forms with different physical and chemical properties.
Table 1: Stereochemical Configurations of Isoeugenol Acetate
Configuration | CAS Registry Number | IUPAC Designation | InChI Key |
---|---|---|---|
(E)-isomer | 93-29-8 | 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenyl acetate | IUSBVFZKQJGVEP-SNAWJCMRSA-N |
(Z)-isomer | 97412-23-2 | 2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenyl acetate | IUSBVFZKQJGVEP-PLNGDYQASA-N |
The (E)-configuration represents the trans arrangement where the methyl group and the aromatic ring are positioned on opposite sides of the double bond, while the (Z)-configuration exhibits a cis arrangement with these substituents on the same side. This stereochemical distinction significantly influences the compound's physical properties, biological activity, and industrial applications.
Molecular modeling studies have revealed that the (E)-isomer demonstrates enhanced stability due to reduced steric interactions between the aromatic system and the terminal methyl group of the propenyl chain. The acetate functionality introduces additional conformational flexibility, allowing rotation around the phenyl-oxygen bond and contributing to the compound's overall molecular dynamics.
The electronic structure analysis indicates that the methoxy group serves as an electron-donating substituent, increasing electron density on the aromatic ring and influencing the compound's reactivity patterns. Simultaneously, the acetate group functions as an electron-withdrawing moiety, creating a balanced electronic environment that contributes to the molecule's stability and biological activity.
The nomenclature of isoeugenol acetate follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with systematic names that precisely describe the molecular structure and stereochemical configuration. The compound's systematic nomenclature reflects its classification as a substituted phenyl acetate with specific stereochemical descriptors.
Table 2: Comprehensive Nomenclature and Identification Systems
Nomenclature System | (E)-Isomer | (Z)-Isomer |
---|---|---|
IUPAC Name | 2-methoxy-4-[(1E)-prop-1-en-1-yl]phenyl acetate | 2-methoxy-4-[(1Z)-prop-1-en-1-yl]phenyl acetate |
Chemical Abstracts Service | 2-methoxy-4-(1-propen-1-yl)phenol acetate | 2-methoxy-4-(1-propen-1-yl)phenol acetate |
Traditional Name | (E)-Isoeugenyl acetate | (Z)-Isoeugenyl acetate |
Alternative Names | Acetylisoeugenol, O-Acetylisoeugenol | (Z)-Isoeugenol acetate |
The molecular formula C₁₂H₁₄O₃ applies to both stereoisomers, with a molecular weight of 206.24 g/mol. The compound belongs to the chemical class of phenol esters, specifically categorized as aromatic compounds containing both hydroxyl and ester functional groups within the same molecular framework.
International chemical databases utilize various identifier systems to ensure unambiguous compound identification. The InChI (International Chemical Identifier) system provides unique representations for each stereoisomer, while SMILES (Simplified Molecular Input Line Entry System) notations offer compact structural descriptions.
Table 3: Chemical Database Identifiers
Database | Identifier Type | (E)-Isomer | (Z)-Isomer |
---|---|---|---|
PubChem | CID | 876160 | Not specified |
ChemSpider | ID | 765093 | 1363705 |
HMDB | ID | HMDB0032348 | HMDB0034135 |
ChEBI | ID | CHEBI:86583 | Not available |
The compound's registration under various international nomenclature systems reflects its commercial and research significance. The European Community number (813-782-0) and FEMA number (2470) indicate its approved status for use in food and fragrance applications.
Crystallographic analysis of isoeugenol acetate reveals distinct structural features that influence its physical properties and intermolecular interactions. The (E)-isomer exhibits superior crystalline organization compared to the (Z)-form, resulting in higher melting points and enhanced thermal stability.
Experimental crystallographic data indicate that the (E)-isomer crystallizes in a monoclinic crystal system with well-defined unit cell parameters. The compound demonstrates a melting point range of 79-81°C, reflecting the ordered crystalline structure and strong intermolecular forces. The crystalline form appears as colorless to white powder or crystals, with characteristic optical properties that distinguish it from the liquid (Z)-isomer.
Table 4: Physical and Crystallographic Properties
Property | (E)-Isomer | (Z)-Isomer |
---|---|---|
Physical State | White crystals | Liquid/oil |
Melting Point | 79-81°C | Not determined |
Density | 1.1 ± 0.1 g/cm³ | Not available |
Solubility | DMSO soluble | DMSO soluble |
Appearance | Colorless/white powder | Liquid |
Conformational analysis through computational methods has revealed that the acetate group can adopt multiple rotational conformations around the phenyl-oxygen bond. The most stable conformation positions the acetate carbonyl group in a coplanar arrangement with the aromatic ring, maximizing conjugation effects and stabilizing the overall molecular structure.
Three-dimensional structural studies utilizing molecular modeling techniques have demonstrated that the (E)-configuration allows for more favorable intermolecular packing in the crystalline state. The extended conformation minimizes steric clashes while maximizing van der Waals interactions between adjacent molecules, contributing to the observed thermal stability.
The crystallographic characterization also reveals the presence of weak hydrogen bonding interactions between the acetate oxygen atoms and aromatic hydrogen atoms of neighboring molecules. These intermolecular forces contribute to the compound's crystalline stability and influence its dissolution and melting behavior.
Isoeugenol acetate exhibits well-defined thermal characteristics that are crucial for its handling and application in various industries. The melting point of isoeugenol acetate has been consistently reported across multiple sources within a narrow range of 79-81°C [1] [2] [3]. When converted to Kelvin, this corresponds to a melting point range of 352-354 K. This relatively low melting point indicates that the compound exists as a crystalline solid at room temperature but readily transitions to liquid phase upon moderate heating.
The boiling point of isoeugenol acetate ranges from 282-283°C (555-556 K) [2] [3] [4], representing a significant thermal stability window of approximately 200°C between the melting and boiling points. This broad liquid range makes the compound suitable for various processing conditions and applications.
Thermodynamic calculations using the Joback method provide additional insights into the thermal behavior of isoeugenol acetate [5]. The critical temperature is calculated to be 827.88 K, indicating the upper limit of liquid-vapor equilibrium. The heat of fusion (melting) is estimated at 24.28 kJ/mol, while the heat of vaporization is calculated at 57.43 kJ/mol [5]. These values indicate moderate intermolecular forces, consistent with the presence of both aromatic π-π interactions and hydrogen bonding capabilities through the ether and ester functional groups.
The heat capacity of isoeugenol acetate varies with temperature, ranging from 398.09 J/mol·K at the boiling point to 470.13 J/mol·K at the critical temperature [5]. This temperature-dependent increase in heat capacity is typical for organic compounds and reflects increased molecular motion and vibrational modes at higher temperatures.
Property | Value | Source |
---|---|---|
Melting Point | 79-81°C (352-354 K) | Multiple sources [1] [2] [3] |
Boiling Point | 282-283°C (555-556 K) | Multiple sources [2] [3] [4] |
Critical Temperature | 827.88 K (calculated) | Joback calculation [5] |
Heat of Fusion | 24.28 kJ/mol (calculated) | Joback calculation [5] |
Heat of Vaporization | 57.43 kJ/mol (calculated) | Joback calculation [5] |
Heat Capacity Range | 398.09-470.13 J/mol·K | Joback calculation [5] |
The solubility characteristics of isoeugenol acetate demonstrate the typical behavior of a moderately polar organic compound with both hydrophilic and lipophilic characteristics. The compound exhibits markedly different solubility patterns across various solvent systems, reflecting its amphiphilic nature due to the presence of methoxy, ester, and aromatic functionalities.
Isoeugenol acetate demonstrates very limited solubility in water, with reported values ranging from 40 mg/L to 114.7 mg/L at ambient temperatures [6] [7] [8]. This low aqueous solubility is consistent with the compound's predominantly hydrophobic character, arising from the aromatic ring system and the propyl side chain. The slight water solubility that does exist can be attributed to the polar ester and methoxy functional groups, which can participate in hydrogen bonding with water molecules.
In ethanol-based systems, isoeugenol acetate shows limited but measurable solubility. Experimental data indicates that the compound achieves approximately 4% (w/w) solubility in 95% ethanol [9]. This relatively low solubility in alcoholic media suggests that while the polar components of ethanol can interact with the ester and ether functionalities of isoeugenol acetate, the overall molecular structure remains too hydrophobic for extensive dissolution.
Isoeugenol acetate demonstrates excellent solubility in various organic solvents, making it highly compatible with lipophilic formulation systems [10] [11]. The compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL [12], indicating strong solvation through polar aprotic interactions. Fixed oils also provide an excellent solvent medium for isoeugenol acetate [8], which is particularly relevant for cosmetic and fragrance applications where oil-based carriers are commonly employed.
Methanol represents another suitable solvent for isoeugenol acetate [3], with the compound showing good dissolution characteristics. This solubility profile is consistent with the polar nature of methanol and its ability to interact with both the aromatic π-system and the polar functional groups of the molecule.
Solvent System | Solubility | Quantitative Data | Source |
---|---|---|---|
Water | Insoluble/Very Low | 40-114.7 mg/L | Multiple sources [6] [7] [8] |
Ethanol (95%) | Limited (~4% w/w) | ~4% (w/w) | Experimental data [9] |
Organic Solvents | Soluble | Not specified | Multiple sources [10] [11] |
DMSO | Soluble | 100 mg/mL | Supplier data [12] |
Fixed Oils | Soluble | Not specified | Supplier data [8] |
Methanol | Soluble | Not specified | Supplier data [3] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of isoeugenol acetate through both proton (¹H NMR) and carbon-13 (¹³C NMR) analysis. The NMR data obtained in deuterated dimethyl sulfoxide (DMSO-d₆) reveals characteristic spectroscopic signatures that confirm the molecular structure and allow for unambiguous identification [13].
The ¹H NMR spectrum of isoeugenol acetate displays distinct resonances in the aromatic region between 7.08-7.36 ppm, with multiple splitting patterns that reflect the substitution pattern of the benzene ring [13]. The aromatic protons appear as a doublet at 7.36 ppm (J = 1.3 Hz, 2H), a singlet at 7.27 ppm (2H) corresponding to alkene protons, a doublet of doublets at 7.17 ppm (J = 1.3, 8.2 Hz, 2H), and a doublet at 7.08 ppm (J = 8.2 Hz, 2H) [13]. These splitting patterns and chemical shifts are consistent with the meta-disubstituted aromatic ring bearing methoxy and acetate substituents.
The aliphatic region reveals two important singlets: one at 3.85 ppm integrating for 6H, corresponding to the methoxy groups, and another at 2.26 ppm integrating for 6H, assigned to the acetate methyl groups [13]. These chemical shifts and integration patterns are diagnostic for the isoeugenol acetate structure.
The ¹³C NMR spectrum provides complementary structural information with the carbonyl carbon of the acetate group appearing at 169.0 ppm, characteristic of ester functionality [13]. The aromatic carbons span the range from 110.7 to 151.5 ppm, with the methoxy carbons appearing at 56.2 ppm and the acetate methyl carbons at 20.8 ppm [13]. This carbon framework is entirely consistent with the expected structure of isoeugenol acetate.
Fourier transform infrared (FT-IR) spectroscopy reveals characteristic vibrational modes that provide structural fingerprinting for isoeugenol acetate. The most prominent feature in the FT-IR spectrum is the strong carbonyl stretch at 1732 cm⁻¹, which is characteristic of the acetate ester functionality [14]. This frequency is consistent with the electron-withdrawing effect of the aromatic system, which shifts the carbonyl stretch to higher wavenumbers compared to aliphatic esters.
The spectrum also displays a medium-intensity band at 1651 cm⁻¹, attributed to conjugated carbon-carbon double bond stretching [14]. This absorption is characteristic of the aromatic ring system and the extended conjugation present in the molecule. Additional bands at 1373 cm⁻¹ and 1331 cm⁻¹ correspond to carbon-hydrogen deformation and carbon-oxygen stretching vibrations, respectively [14].
The aromatic carbon-carbon stretching vibrations typically appear in the region of 1600-1500 cm⁻¹ with medium to strong intensity. Aliphatic carbon-hydrogen stretching modes are observed in the 3000-2800 cm⁻¹ region, while carbon-oxygen stretching vibrations from the ether and ester functionalities appear in the 1200-1000 cm⁻¹ region with medium intensity.
Mass spectrometric analysis of isoeugenol acetate provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 206, corresponding to the molecular formula C₁₂H₁₄O₃, though with relatively low to medium intensity as is typical for aromatic acetate esters.
The fragmentation pattern follows predictable pathways for acetate esters, with loss of the acetyl group (m/z 164) and loss of the complete acetate moiety (m/z 149) representing significant fragmentation channels. The base peak typically corresponds to the aromatic fragment at m/z 121, derived from the isoeugenol portion of the molecule after loss of the acetate group.
Characteristic acetate-related fragments include the acetyl cation at m/z 43 ([CH₃CO]⁺) and the acetic acid fragment at m/z 60 ([CH₃COOH]⁺- ), both of which appear with significant intensity and serve as diagnostic ions for acetate ester identification.
Ultraviolet-visible (UV-Vis) spectroscopy analysis indicates that isoeugenol acetate exhibits only minor absorbance in the 290-700 nm region [15]. The molar absorption coefficient remains below 1000 L mol⁻¹ cm⁻¹, which is below the benchmark for photoreactive compounds [15]. Based on these UV-Vis absorption characteristics, isoeugenol acetate would not be expected to present concerns for phototoxicity or photoallergenicity [15].
Spectroscopic Technique | Key Features | Diagnostic Value |
---|---|---|
¹H NMR | Aromatic protons (7.08-7.36 ppm), methoxy (3.85 ppm), acetate methyl (2.26 ppm) | Structural confirmation |
¹³C NMR | Carbonyl (169.0 ppm), aromatic carbons (110.7-151.5 ppm), aliphatic carbons (20.8-56.2 ppm) | Complete structural elucidation |
FT-IR | C=O stretch (1732 cm⁻¹), C=C stretch (1651 cm⁻¹), fingerprint region | Functional group identification |
Mass Spectrometry | Molecular ion (m/z 206), acetate fragments (m/z 43, 60), aromatic base peak (m/z 121) | Molecular weight and fragmentation pattern |
UV-Vis | Minor absorption 290-700 nm, low molar absorption coefficient | Photostability assessment |